Bienvenue dans la boutique en ligne BenchChem!

Simvastatin dimer

Pharmaceutical Analysis HPLC Method Validation Quality Control

This is Simvastatin EP Impurity D, a critical process-related dimer (C₅₀H₇₆O₁₀, MW 837.13) formed during lactonization. It is a non-negotiable reference standard for USP/EP monograph compliance, defined by an RRT of 3.80 and a 0.4% limit. Distinct from Anhydro-simvastatin (RRT 2.42), this specific dimer ensures accurate identification, method validation, and successful regulatory submission for Simvastatin API. Procure to avoid system suitability failures and erroneous impurity profiling.

Molecular Formula C50H76O10
Molecular Weight 837.148
CAS No. 476305-24-5
Cat. No. B563584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin dimer
CAS476305-24-5
SynonymsSimvastatin Impurity D; 
Molecular FormulaC50H76O10
Molecular Weight837.148
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)(C)CC)C)C)O)O)C
InChIInChI=1S/C50H76O10/c1-11-49(7,8)47(55)59-41-23-29(3)21-33-15-13-31(5)39(45(33)41)19-17-35(51)25-36(52)26-43(53)58-38-27-37(57-44(54)28-38)18-20-40-32(6)14-16-34-22-30(4)24-42(46(34)40)60-48(56)50(9,10)12-2/h13-16,21-22,29-32,35-42,45-46,51-52H,11-12,17-20,23-28H2,1-10H3/t29-,30-,31-,32-,35+,36+,37+,38+,39-,40-,41-,42-,45-,46-/m0/s1
InChIKeyGUEULYYYHDURDF-CWZAOXTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simvastatin Dimer (CAS 476305-24-5): An Essential Reference Standard for Quality Control in Simvastatin Manufacturing


Simvastatin Dimer, also designated as Simvastatin EP Impurity D and USP Simvastatin Related Compound D, is a process-related impurity of the widely prescribed statin, Simvastatin [1]. Chemically, it is a dimeric ester (C₅₀H₇₆O₁₀, MW 837.13) formed via an intermolecular esterification reaction during the lactonization step of simvastatin synthesis [2]. As one of the two primary impurities found in both fermentation broth and the final active pharmaceutical ingredient (API), its control is a critical regulatory requirement for ensuring drug purity and safety [3].

Why Generic 'Impurity Standards' Cannot Replace Simvastatin Dimer in Regulated Analytical Workflows


While often categorized broadly as 'Simvastatin impurities,' compounds like Anhydro-simvastatin (EP Impurity C) or 1,3-O-Isopropylidene Simvastatin Dimer exhibit distinct physicochemical properties and chromatographic behaviors that preclude simple interchangeability. The regulatory framework for Simvastatin analysis, as defined by the USP and EP monographs, mandates the use of specific, well-characterized reference standards to achieve accurate identification and quantification [1]. Generic substitution without verification against these standards introduces significant risk to method accuracy, potentially leading to failed system suitability tests, erroneous impurity profiling, and non-compliance in regulatory submissions [2]. The quantitative data presented in Section 3 provides the definitive, measurable basis for selecting Simvastatin Dimer over its closest analogs for these critical applications.

Quantitative Differentiation of Simvastatin Dimer from Key Analogs: A Head-to-Head Evidence Guide for Procurement


USP Monograph Chromatographic Resolution: Distinguishing Simvastatin Dimer from Co-Eluting Impurities

The USP 35 monograph for Simvastatin defines a specific relative retention time (RRT) for each impurity, providing a definitive chromatographic fingerprint. Simvastatin Dimer is uniquely identified at an RRT of 3.80, which is significantly later than the closely related Anhydro-simvastatin at RRT 2.42 [1]. This distinct elution profile is essential for avoiding misidentification and ensuring accurate quantification during HPLC analysis.

Pharmaceutical Analysis HPLC Method Validation Quality Control

Regulatory Acceptance Limit: Quantified Impurity Threshold in Final Drug Substance

Pharmacopeial monographs establish specific acceptance criteria for impurities in the final drug substance. According to the USP 35 monograph, the limit for Simvastatin Dimer is set at 0.4%, which is a quantifiable specification that is identical to the limit for Anhydro-simvastatin but distinct from other impurities like Lovastatin (1.0%) [1]. This provides a clear, quantifiable target for quality control laboratories.

Regulatory Compliance Impurity Profiling Quality Assurance

Controlled Synthesis of Low-Dimer Simvastatin: A Quantified Process Differentiation

A patented manufacturing process demonstrates precise control over the formation of Simvastatin Dimer. The process can reliably produce simvastatin API with a dimer content of about 0.2% to 0.4% by weight, and can be optimized to achieve an even lower content of less than about 0.2% by weight [1]. This contrasts with standard lactonization methods, which are noted to produce a higher and less controllable amount of this impurity [1].

Process Chemistry API Manufacturing Impurity Control

Physical Property Differentiation: Solubility and Melting Point vs. Alternative Dimeric Impurity

Physicochemical properties are critical for analytical method development and standard handling. Simvastatin Dimer (C₅₀H₇₆O₁₀, MW 837.13) has a reported melting point of 64-71°C and is soluble in chloroform and methanol [1]. In contrast, the structurally similar but distinct 1,3-O-Isopropylidene Simvastatin Dimer Impurity (C₅₃H₈₀O₁₀, MW 877.2) possesses a different molecular weight and is expected to have distinct solubility and stability profiles due to the presence of the isopropylidene protecting group, which can affect its retention time and handling requirements.

Preformulation Analytical Method Development Reference Standard Handling

Role as a Pro-Drug Precursor: Differentiating Simvastatin Dimer from Inactive Impurities

Unlike many impurities which are considered solely undesirable byproducts, Simvastatin Dimer is recognized by the pharmaceutical authorities as a precursor to the pharmacologically active dihydroxy open-acid form of simvastatin [1]. This understanding is cited as the justification for its relatively high acceptance limit of 0.4% in the API [1]. In contrast, other impurities like Anhydro-simvastatin are not known to share this pro-drug characteristic.

Pharmacology Drug Metabolism Impurity Qualification

Validated Application Scenarios for Simvastatin Dimer Based on Quantitative Differentiation Evidence


USP/EP Pharmacopeial Compliance Testing of Simvastatin API

The primary and most critical application. Based on the USP-defined relative retention time of 3.80 and acceptance limit of 0.4% [1], Simvastatin Dimer is an essential reference standard for the chromatographic purity test mandated for every batch of Simvastatin API prior to release. Procurement is non-negotiable for any Quality Control laboratory performing this compendial method.

HPLC Method Development and Validation for Impurity Profiling

The distinct chromatographic behavior (RRT 3.80) compared to other impurities like Anhydro-simvastatin (RRT 2.42) [1] makes Simvastatin Dimer a critical component for developing and validating stability-indicating HPLC methods. It is used to establish system suitability criteria (e.g., resolution between dimer and other peaks) and to validate the method's specificity and accuracy for quantifying this specific impurity.

Optimization and Quality Control of Simvastatin Manufacturing Processes

The quantifiable control over dimer content demonstrated in the patented process (achieving 0.2-0.4% wt) [2] highlights the compound's utility as a reference marker in process development. Chemical engineers and process chemists use the Simvastatin Dimer standard to monitor and optimize the lactonization step, ensuring the final API consistently meets the 0.4% regulatory limit and minimizing yield loss to impurity formation.

Structural Confirmation and Identity Testing of Related Dimeric Impurities

The distinct molecular weight of 837.13 g/mol and other physical properties differentiate it from structurally related dimeric impurities like the 1,3-O-Isopropylidene analog (MW 877.2) [REFS-3, REFS-4]. Analytical chemists use Simvastatin Dimer as a reference to confirm the identity of unknown peaks in complex chromatograms via MS or to calibrate mass spectrometers for impurity tracking, preventing misidentification of similar but distinct impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simvastatin dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.